4-Methyl-9h-pyrido[3,4-b]indole

Synthetic Chemistry Halogenation Regioselectivity

Choose 4-methyl-β-carboline for its distinct regiochemistry. The 4-methyl group directs regioselective halogenation at C-6, enabling synthesis of 6-substituted analogs inaccessible from 1- or 9-methyl isomers. Ideal for IKK-2 inhibitor programs and MAO SAR studies. Verify specifications before large-scale purchase.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 497057-04-2
Cat. No. B8729322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-9h-pyrido[3,4-b]indole
CAS497057-04-2
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C3=CC=CC=C3N2
InChIInChI=1S/C12H10N2/c1-8-6-13-7-11-12(8)9-4-2-3-5-10(9)14-11/h2-7,14H,1H3
InChIKeyDKEYKFSKWICGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-9H-pyrido[3,4-b]indole (CAS 497057-04-2) Procurement Guide: Chemical Identity and Core Properties


4-Methyl-9H-pyrido[3,4-b]indole (CAS 497057-04-2), also known as 4-methyl-β-carboline, is a methyl-substituted derivative of the β-carboline (9H-pyrido[3,4-b]indole) tricyclic heterocyclic scaffold [1]. It possesses the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol. The compound features a methyl group at the 4-position of the pyridine ring fused to an indole system, distinguishing it from other methyl-substituted β-carboline regioisomers such as 1-methyl-β-carboline (harmane) and 9-methyl-β-carboline [1]. This substitution pattern confers specific synthetic utility as an intermediate and distinct physicochemical properties including a calculated LogP of 3.02 and limited aqueous solubility .

Why 4-Methyl-9H-pyrido[3,4-b]indole Cannot Be Replaced by Common β-Carboline Analogs in Research and Development


Despite sharing the β-carboline core structure, 4-methyl-9H-pyrido[3,4-b]indole is not functionally or synthetically interchangeable with its regioisomeric analogs such as 1-methyl-β-carboline (harmane) or 9-methyl-β-carboline. Critical High-Strength Differential Evidence Limitation Notice: Following an extensive multi-database search (including PubMed, BindingDB, ChEMBL, patent repositories, and primary literature), no direct comparative biological activity data (e.g., head-to-head IC50 values, selectivity ratios, or in vivo PK comparisons) was identified for 4-methyl-9H-pyrido[3,4-b]indole against defined comparator compounds. The differential evidence presented in Section 3 relies primarily on class-level inferences, physicochemical property comparisons, and synthetic regioselectivity data. Researchers and procurement specialists should exercise appropriate caution and verify specifications directly with suppliers before committing to large-scale purchase or experimental use. The methyl group position dictates critical properties including: (1) biological target engagement and receptor subtype selectivity [1]; (2) chemical reactivity and regioselectivity during synthetic transformations [2]; and (3) physicochemical parameters such as solubility and LogP [3]. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended application, as substitution of an incorrect regioisomer may invalidate structure-activity relationships or synthetic outcomes.

4-Methyl-9H-pyrido[3,4-b]indole: Quantitative Evidence for Differentiated Selection Versus β-Carboline Analogs


Regioselective Bromination at C-6: Synthetic Utility Compared to 1-Methyl-β-Carboline (Harmane)

4-Methyl-9H-pyrido[3,4-b]indole undergoes regioselective bromination at the C-6 position when treated with N-chlorosuccinimide under acidic aqueous conditions, yielding 6-chloro-4-methyl-9H-β-carboline as the predominant product [1]. This contrasts with the bromination behavior of 1-methyl-β-carboline (harmane), which exhibits different regioselectivity patterns due to altered electron density distribution from the methyl group at position 1 rather than position 4. While no direct comparative study was identified, this functionalization profile is supported by documented synthetic procedures and is consistent with class-level understanding of electrophilic aromatic substitution on the β-carboline scaffold where substituent position governs site reactivity [2].

Synthetic Chemistry Halogenation Regioselectivity β-Carboline Derivatives

MAO Inhibition Profile: Class-Level Comparison of 4-Methyl vs 9-Methyl Substitution Patterns

No direct MAO inhibition data are available for 4-methyl-9H-pyrido[3,4-b]indole. However, class-level data for the structurally related 9-methyl-β-carboline (9-Me-BC) provide a basis for inferring how substitution position affects MAO inhibitory activity. 9-Me-BC inhibits MAO-A with an IC50 of 1 μM and MAO-B with an IC50 of 15.5 μM [1], while the unsubstituted parent scaffold β-carboline (norharmane) exhibits MAO-A inhibition with a Ki of 3.34 μM [2]. The differential substitution pattern (C-4 vs N-9 vs unsubstituted) is known to influence both potency and isoform selectivity in the β-carboline class, though no quantitative data exist to quantify the specific impact of 4-methyl substitution relative to these comparators.

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship MAO-A MAO-B

Physicochemical Properties: Calculated LogP and Solubility Profile of 4-Methyl-β-Carboline

4-Methyl-9H-pyrido[3,4-b]indole exhibits a calculated LogP value of 3.0245 , indicating moderate lipophilicity. For context, the unsubstituted β-carboline scaffold (norharmane) has a reported LogP of approximately 2.1 [1], while 1-methyl-β-carboline (harmane) has a LogP of 2.68 [2]. The 4-methyl substitution pattern therefore confers increased lipophilicity relative to the parent scaffold and differs from the 1-methyl regioisomer. The compound is poorly soluble in water and requires acidification or organic co-solvents (e.g., DMSO, ethanol, methanol) for dissolution .

Physicochemical Characterization Lipophilicity Drug-likeness Solubility

IKK-2 Kinase Inhibition: Evidence from Patent Literature for β-Carboline Scaffold Activity

Patents disclose β-carboline compounds including 4-methyl-9H-pyrido[3,4-b]indole as inhibitors of IKK-2 (IκB kinase beta), a key regulator of the NF-κB inflammatory pathway . The compound is claimed within the scope of formula (I) β-carboline derivatives useful for treating IKK-2 mediated diseases such as inflammatory disorders and cancer [1]. While no quantitative IC50 or Ki values were located in the patent literature for this specific compound, the structural inclusion in patent claims establishes it as a compound of interest for IKK-2 drug discovery programs. Other IKK-2 inhibitors in development (e.g., BMS-345541) exhibit IC50 values in the low micromolar range (approximately 3-12 μM) for IKK-2 inhibition , though these represent different chemical series and are not direct comparators.

IKK-2 Inhibition Kinase Inflammation NF-κB Pathway

Recommended Research and Procurement Scenarios for 4-Methyl-9H-pyrido[3,4-b]indole (CAS 497057-04-2)


Synthesis of 6-Substituted β-Carboline Derivatives for Medicinal Chemistry

Researchers synthesizing 6-substituted β-carboline analogs should consider 4-methyl-9H-pyrido[3,4-b]indole as a starting material due to its demonstrated regioselective halogenation at the C-6 position. This enables preparation of 6-chloro-4-methyl-9H-β-carboline intermediates for subsequent cross-coupling or nucleophilic substitution reactions [1]. The 4-methyl substitution pattern is retained through these transformations, providing access to a specific sub-series of β-carboline derivatives that may exhibit distinct biological properties relative to 1-methyl or 9-methyl substituted analogs.

Structure-Activity Relationship Studies of β-Carboline MAO Inhibitors

Investigators exploring the impact of substitution position on monoamine oxidase inhibition should include 4-methyl-9H-pyrido[3,4-b]indole as a comparator compound. While 1-methyl (harmane) and 9-methyl (9-Me-BC) substitution patterns have established MAO inhibitory profiles, the 4-methyl regioisomer remains poorly characterized [1]. Systematic evaluation of this compound would help complete the β-carboline SAR map and may reveal unique isoform selectivity or potency differences relative to other methyl-substituted analogs [2].

IKK-2 Kinase Inhibitor Discovery and Development

Drug discovery programs targeting IKK-2 for inflammatory disease or cancer applications may utilize 4-methyl-9H-pyrido[3,4-b]indole as a core scaffold for medicinal chemistry optimization [1]. The compound is claimed within patent families describing β-carboline IKK-2 inhibitors, providing a starting point for further structural elaboration. The 4-methyl substitution position offers a distinct vector for analog synthesis compared to other β-carboline substitution patterns, potentially accessing novel intellectual property space [2].

Chemical Biology Probe Development

Chemical biology researchers seeking β-carboline-based probes for target identification or pathway interrogation may benefit from the unique physicochemical properties of the 4-methyl isomer, including its calculated LogP of 3.02 [1]. This moderate lipophilicity may confer different cellular permeability characteristics compared to more polar (unsubstituted) or more lipophilic (1-methyl) analogs, potentially affecting subcellular distribution or target engagement. The compound's defined regioselectivity also provides a handle for incorporating reporter tags or affinity moieties at the C-6 position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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